1-Bromo-2-(tert-Butyl)benzene

C–H Activation Benzocyclobutene Synthesis Palladium Catalysis

1‑Bromo‑2‑(tert‑Butyl)benzene (CAS 7073‑99‑6) is an ortho‑substituted aryl bromide bearing a bulky tert‑butyl group directly adjacent to the bromine atom. This sterically congested architecture differentiates it from para‑ and meta‑tert‑butyl regioisomers (CAS 3972‑65‑4 and 3972‑64‑3, respectively) and from less hindered ortho‑alkyl bromides such as 2‑bromotoluene (CAS 95‑46‑5).

Molecular Formula C10H13B
Molecular Weight 213.11 g/mol
CAS No. 7073-99-6
Cat. No. B1280680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(tert-Butyl)benzene
CAS7073-99-6
Molecular FormulaC10H13B
Molecular Weight213.11 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1Br
InChIInChI=1S/C10H13Br/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3
InChIKeyDSMRKVAAKZIVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement‑Grade Overview of 1‑Bromo‑2‑(tert‑Butyl)benzene (CAS 7073‑99‑6) as a Sterically‑Demanding Aryl Halide Building Block


1‑Bromo‑2‑(tert‑Butyl)benzene (CAS 7073‑99‑6) is an ortho‑substituted aryl bromide bearing a bulky tert‑butyl group directly adjacent to the bromine atom. This sterically congested architecture differentiates it from para‑ and meta‑tert‑butyl regioisomers (CAS 3972‑65‑4 and 3972‑64‑3, respectively) and from less hindered ortho‑alkyl bromides such as 2‑bromotoluene (CAS 95‑46‑5). The compound functions as an electrophilic partner in cross‑coupling reactions, as a substrate for directed C–H activation, and as a key intermediate in pharmaceutical syntheses [1]. Its physicochemical profile—including a boiling point of 96‑98 °C at 12 Torr, a predicted density of 1.236 g/cm³, and a logP of approximately 3.75—reflects the impact of the ortho‑tert‑butyl substituent on volatility and lipophilicity .

Why 1‑Bromo‑2‑(tert‑Butyl)benzene Cannot Be Freely Replaced by Its Regioisomers or Smaller Ortho‑Alkyl Analogs


The ortho‑tert‑butyl substituent imposes a steric environment that fundamentally alters both the thermodynamics and kinetics of bond‑forming events. In palladium‑catalyzed cross‑coupling, the proximity of the tert‑butyl group to the C–Br bond raises the barrier for oxidative addition relative to para‑ or meta‑tert‑butyl bromides; this same steric pressure can, however, be leveraged to enable unique C(sp³)–H arylation pathways that are inaccessible to less hindered aryl halides [1]. Moreover, the tert‑butyl group lacks benzylic hydrogens, rendering the compound inert to side‑chain oxidation—a liability that compromises 2‑bromotoluene and other alkyl‑substituted bromobenzenes under oxidizing conditions [2]. Generic substitution therefore risks either reaction failure or the generation of off‑pathway products that are not observed with the ortho‑tert‑butyl congener.

Quantitative Differentiation of 1‑Bromo‑2‑(tert‑Butyl)benzene Relative to Structural Analogs


Intramolecular C(sp³)–H Arylation to Form Benzocyclobutenes: A Pathway Exclusively Enabled by the Ortho‑tert‑Butyl Motif

Under Pd(OAc)₂ / PtBu₃ / K₂CO₃ conditions in DMF, 2‑bromo‑tert‑butylbenzene (the target compound) undergoes selective C(sp³)–H arylation of the tert‑butyl group to yield benzocyclobutene. This transformation is not observed with para‑tert‑butyl, meta‑tert‑butyl, or non‑tert‑butyl ortho‑substituted bromobenzenes because the required 1,4‑palladium migration depends on the unique proximity and steric environment created by the ortho‑tert‑butyl group [1]. DFT calculations confirm that carbonate base, which maintains κ¹‑coordination without extensive electronic reorganization, is critical for lowering the C–H activation barrier [2].

C–H Activation Benzocyclobutene Synthesis Palladium Catalysis

Ortho‑Substituent Effect in Negishi Cross‑Coupling: Steric Retardation Quantified

Competition experiments in [Pd(PPh₃)₄]‑catalyzed Negishi cross‑coupling of substituted bromobenzenes with arylzinc reagents in THF at 25 °C revealed that electron‑accepting substituents accelerate the reaction, with the magnitude of acceleration following the order ortho < meta < para [1]. Because the tert‑butyl group is a weak electron donor (+I effect), it is expected to slow oxidative addition. For an ortho‑tert‑butyl substituent, this electronic deceleration is amplified by steric hindrance, making 1‑bromo‑2‑(tert‑butyl)benzene less reactive than its para‑ and meta‑isomers. The Hammett ρ value for bromobenzenes in this system is +2.5, demonstrating a strong sensitivity to electronic perturbation [2].

Negishi Coupling Substituent Effects Kinetics

Oxidative Stability: tert‑Butylbenzene Moiety Confers Resistance to Side‑Chain Degradation

The tert‑butyl group of 1‑bromo‑2‑(tert‑butyl)benzene lacks benzylic C–H bonds. Consequently, the compound is intrinsically resistant to the side‑chain oxidation that plagues 2‑bromotoluene (ortho‑methyl bromobenzene) and other alkyl‑substituted aryl bromides. Under oxidizing conditions (e.g., KMnO₄/OH⁻, heat), toluene derivatives are readily converted to benzoic acids, whereas tert‑butylbenzene derivatives remain unchanged [1]. This property is crucial for multi‑step syntheses where an oxidizing step is required elsewhere in the molecule.

Oxidative Stability Process Chemistry Side‑Chain Protection

Pharmaceutical Intermediate Designation: Use in the Synthesis of Ibrutinib (BTK Inhibitor) and Related Therapeutics

Patents disclosing processes for Bruton's tyrosine kinase (BTK) inhibitors, including ibrutinib, explicitly list 1‑bromo‑2‑(tert‑butyl)benzene as a key intermediate [1]. The ortho‑tert‑butyl substitution pattern is conserved in the final drug substance, and alternative aryl halides (e.g., 1‑bromo‑3‑tert‑butylbenzene or 1‑bromo‑4‑tert‑butylbenzene) would yield regioisomeric products that lack the requisite biological activity. The compound's use in such high‑value pharmaceutical syntheses provides a clear procurement rationale: it is an established, regulatory‑precedent intermediate.

Pharmaceutical Intermediates BTK Inhibitors Ibrutinib

Targeted Application Scenarios for 1‑Bromo‑2‑(tert‑Butyl)benzene Based on Empirical Differentiation


Synthesis of Benzocyclobutene Derivatives via Palladium‑Catalyzed C–H Activation

When the synthetic objective is a benzocyclobutene (BCB) scaffold, 1‑bromo‑2‑(tert‑butyl)benzene is the preferred starting material because it undergoes intramolecular C(sp³)–H arylation of the tert‑butyl group under Pd(OAc)₂ / PtBu₃ catalysis [1]. The para‑ and meta‑tert‑butyl isomers do not support this cyclization, and ortho‑methyl analogs (e.g., 2‑bromotoluene) lack the required quaternary benzylic carbon for the C–H activation step. This pathway offers a direct route to BCBs that are otherwise difficult to prepare.

Late‑Stage Functionalization in Multi‑Step Syntheses Requiring an Oxidative Step

In synthetic sequences that include an oxidative transformation elsewhere in the molecule, the ortho‑tert‑butyl group of 1‑bromo‑2‑(tert‑butyl)benzene remains unaffected [1]. This contrasts sharply with 2‑bromotoluene, which would undergo benzylic oxidation to a carboxylic acid under the same conditions. Using the ortho‑tert‑butyl compound avoids the need for orthogonal protection of the alkyl substituent, reducing the number of synthetic steps and improving overall yield.

Preparation of Regiospecifically Substituted Biaryls for BTK Inhibitor Programs

For medicinal chemistry campaigns targeting Bruton's tyrosine kinase (e.g., ibrutinib analogs), 1‑bromo‑2‑(tert‑butyl)benzene is the required electrophile to install the ortho‑tert‑butylphenyl fragment with the correct connectivity [1]. Employing the para‑ or meta‑isomer would result in regioisomeric products with divergent binding profiles. The compound's established use in patent‑protected processes further supports its selection for scale‑up and late‑stage development.

Study of Steric Effects in Palladium‑Catalyzed Cross‑Coupling Kinetics

As a prototypical ortho‑hindered aryl bromide, 1‑bromo‑2‑(tert‑butyl)benzene serves as a benchmark substrate for investigating how bulky substituents modulate oxidative addition rates and influence ligand selection in Suzuki–Miyaura, Negishi, and related couplings [1][2]. Its reduced reactivity relative to the para‑isomer (as inferred from Negishi competition experiments) makes it a useful probe for developing new ligands and catalysts tailored to sterically demanding electrophiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-2-(tert-Butyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.